Cas no 105377-66-0 (5H-Furo[3,2-g][1]benzopyran-5-one,7-(2,4-dihydroxyphenyl)-2,3,6,7-tetrahydro-4,6-dihydroxy-2-(1-methylethenyl)-,(2R,6R,7R)-)
![5H-Furo[3,2-g][1]benzopyran-5-one,7-(2,4-dihydroxyphenyl)-2,3,6,7-tetrahydro-4,6-dihydroxy-2-(1-methylethenyl)-,(2R,6R,7R)- structure](https://fr.kuujia.com/scimg/cas/105377-66-0x500.png)
105377-66-0 structure
Nom du produit:5H-Furo[3,2-g][1]benzopyran-5-one,7-(2,4-dihydroxyphenyl)-2,3,6,7-tetrahydro-4,6-dihydroxy-2-(1-methylethenyl)-,(2R,6R,7R)-
5H-Furo[3,2-g][1]benzopyran-5-one,7-(2,4-dihydroxyphenyl)-2,3,6,7-tetrahydro-4,6-dihydroxy-2-(1-methylethenyl)-,(2R,6R,7R)- Propriétés chimiques et physiques
Nom et identifiant
-
- 5H-Furo[3,2-g][1]benzopyran-5-one,7-(2,4-dihydroxyphenyl)-2,3,6,7-tetrahydro-4,6-dihydroxy-2-(1-methylethenyl)-,(2R,6R,7R)-
- (2R)-7β-(2,4-Dihydroxyphenyl)-2,3,6,7-tetrahydro-4,6α-dihydroxy-2β-(1-methylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one
- (2R,6R,7R)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one
- 5H-Furo[3,2-g][1]benzopyran-5-one,7-(2,4-dihydroxyphenyl)-2,3,6,7-tetrahydro-4,6-dihydroxy-2-(...
- 5H-Furo[3,2-g][1]benzopyran-5-one,7-(2,4-dihydroxyphenyl)-2,3,6,7-tetrahydro-4,6-dihydroxy-2-(1-methylethenyl)-,[2R-(2a,6b,7a)]-
- Shuterone A
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 7-(2,4-dihydroxyphenyl)-2,3,6,7-tetrahydro-4,6-dihydroxy-2-(1-methylethenyl)-, (2R-(2alpha,6beta,7alpha))-
- 7-(2,4-Dihydroxyphenyl)-4,6-dihydroxy-2-(prop-1-en-2-yl)-2,3,6,7-tetrahydro-5H-furo[3,2-g][1]benzopyran-5-one
- (2R)-7beta-(2,4-Dihydroxyphenyl)-2,3,6,7-tetrahydro-4,6alpha-dihydroxy-2beta-(1-methylethenyl)-5H-furo[3,2-g][
- 105377-66-0
- DTXSID70909475
-
- Piscine à noyau: InChI=1S/C20H18O7/c1-8(2)13-6-11-14(26-13)7-15-16(17(11)23)18(24)19(25)20(27-15)10-4-3-9(21)5-12(10)22/h3-5,7,13,19-23,25H,1,6H2,2H3
- La clé Inchi: YCKRFEBXJFABIS-UHFFFAOYSA-N
- Sourire: OC1C=CC(C2OC3C=C4OC(C(=C)C)CC4=C(O)C=3C(=O)C2O)=C(O)C=1
Propriétés calculées
- Qualité précise: 370.105
- Masse isotopique unique: 370.105
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 27
- Nombre de liaisons rotatives: 2
- Complexité: 607
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 116Ų
- Le xlogp3: 3.1
Propriétés expérimentales
- Dense: 1.505
- Point d'ébullition: 686.6°Cat760mmHg
- Point d'éclair: 250.3°C
- Indice de réfraction: 1.693
5H-Furo[3,2-g][1]benzopyran-5-one,7-(2,4-dihydroxyphenyl)-2,3,6,7-tetrahydro-4,6-dihydroxy-2-(1-methylethenyl)-,(2R,6R,7R)- Littérature connexe
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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